molecular formula C9H14N4O B13185275 6-(3-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one

6-(3-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13185275
M. Wt: 194.23 g/mol
InChI Key: AHPJSSNVWUUNST-UHFFFAOYSA-N
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Description

6-(3-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a piperazine ring and a dihydropyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylpiperazine with a suitable dihydropyrimidinone precursor under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine or dihydropyrimidinone rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

6-(3-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • ®-6-(3-Methylpiperazin-1-yl)nicotinonitrile
  • (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

Uniqueness

6-(3-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one is unique due to its combination of a piperazine ring and a dihydropyrimidinone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

4-(3-methylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N4O/c1-7-5-13(3-2-10-7)8-4-9(14)12-6-11-8/h4,6-7,10H,2-3,5H2,1H3,(H,11,12,14)

InChI Key

AHPJSSNVWUUNST-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=CC(=O)NC=N2

Origin of Product

United States

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